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molecular formula C6H5NO3 B1282570 4-Formyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-53-6

4-Formyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1282570
M. Wt: 139.11 g/mol
InChI Key: IGQGTSFYIOGZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157577B2

Procedure details

Refluxing 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester in 2 equivalents of potassium hydroxide in methanol:water followed by acidification to pH 3 at 0° C. gave 4-formyl-1H-pyrrole-2-carboxylic acid as a solid. MS m/z 140 [M+1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)=[O:5])C.[OH-].[K+].O>CO>[CH:11]([C:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[NH:7][CH:8]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by acidification to pH 3 at 0° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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